2-Benzothiazolemethanamine,7-fluoro-alpha-methyl-(9CI)
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Overview
Description
2-Benzothiazolemethanamine,7-fluoro-alpha-methyl-(9CI) is a chemical compound with the molecular formula C9H9FN2S and a molecular weight of 196.2445632 g/mol . This compound is characterized by the presence of a benzothiazole ring, a fluorine atom, and an alpha-methyl group attached to the methanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolemethanamine,7-fluoro-alpha-methyl-(9CI) typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Methanamine Moiety: The methanamine group can be attached through a nucleophilic substitution reaction using a suitable amine precursor.
Industrial Production Methods
Industrial production of 2-Benzothiazolemethanamine,7-fluoro-alpha-methyl-(9CI) involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolemethanamine,7-fluoro-alpha-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2-Benzothiazolemethanamine,7-fluoro-alpha-methyl-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzothiazolemethanamine,7-fluoro-alpha-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazolemethanamine: Lacks the fluorine atom and alpha-methyl group, resulting in different chemical and biological properties.
7-Fluoro-2-benzothiazolecarboxylic acid: Contains a carboxylic acid group instead of the methanamine moiety.
Alpha-methyl-2-benzothiazolemethanamine: Similar structure but without the fluorine atom.
Uniqueness
2-Benzothiazolemethanamine,7-fluoro-alpha-methyl-(9CI) is unique due to the combination of the benzothiazole ring, fluorine atom, and alpha-methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
185949-50-2 |
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Molecular Formula |
C9H9FN2S |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(7-fluoro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9FN2S/c1-5(11)9-12-7-4-2-3-6(10)8(7)13-9/h2-5H,11H2,1H3 |
InChI Key |
SUNIHLNKMJYVNM-UHFFFAOYSA-N |
SMILES |
CC(C1=NC2=C(S1)C(=CC=C2)F)N |
Canonical SMILES |
CC(C1=NC2=C(S1)C(=CC=C2)F)N |
Synonyms |
2-Benzothiazolemethanamine,7-fluoro-alpha-methyl-(9CI) |
Origin of Product |
United States |
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